3-Bromo-4-fluorobenzotrifluoride

Catalog No.
S750931
CAS No.
68322-84-9
M.F
C7H3BrF4
M. Wt
243 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorobenzotrifluoride

CAS Number

68322-84-9

Product Name

3-Bromo-4-fluorobenzotrifluoride

IUPAC Name

2-bromo-1-fluoro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF4

Molecular Weight

243 g/mol

InChI

InChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H

InChI Key

RZJOIMPUMMQKFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)F

The exact mass of the compound 3-Bromo-4-fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-4-fluorobenzotrifluoride is a highly versatile, di-halogenated aromatic building block featuring a trifluoromethyl group, a bromine atom, and a fluorine atom. In industrial procurement, it is primarily valued for its orthogonal reactivity profile: the fluorine atom, situated para to the strongly electron-withdrawing trifluoromethyl group, is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the meta-bromine atom serves as a reliable electrophilic handle for palladium-catalyzed cross-couplings. This dual-reactivity enables the rapid, step-wise construction of complex pharmacophores, such as BET bromodomain inhibitors and GPR119 modulators. Furthermore, its highly scalable synthesis from 4-fluorobenzotrifluoride and its stable liquid state (boiling point 148–149 °C) make it a highly processable and cost-effective precursor for bulk pharmaceutical manufacturing[REFS-1, REFS-2].

Substituting 3-bromo-4-fluorobenzotrifluoride with closely related analogs eliminates its orthogonal synthetic utility and drastically alters process yields. Replacing it with 3-bromobenzotrifluoride removes the para-fluorine atom, completely abolishing the capacity for SNAr reactions with nucleophiles like phenols or amines, thereby forcing chemists into longer, lower-yielding synthetic routes. Conversely, utilizing regioisomers such as 2-bromo-3-fluorobenzotrifluoride introduces severe steric hindrance adjacent to the reaction sites; in standard palladium-catalyzed aminations, this steric bulk has been shown to crash product yields to below 25%, compared to the high yields achievable with the 3-bromo-4-fluoro isomer. Furthermore, substituting the bromine with a chlorine atom (3-chloro-4-fluorobenzotrifluoride) significantly increases the bond dissociation energy, impeding oxidative addition and rendering standard cross-coupling conditions ineffective[REFS-1, REFS-2].

Overcoming Steric Hindrance in Palladium-Catalyzed Amination

The specific positioning of the bromine atom meta to the trifluoromethyl group in 3-bromo-4-fluorobenzotrifluoride minimizes steric hindrance during complex catalytic cycles. In standardized Pd(0)-catalyzed aminations with bulky oxadiamines using a Pd(dba)2/BINAP catalytic system, 3-bromo-4-fluorobenzotrifluoride achieved a 70% product yield. In direct contrast, utilizing the regioisomer 2-bromo-3-fluorobenzotrifluoride resulted in a severely depressed yield of 18–24%, while 2-bromo-6-fluorobenzotrifluoride yielded only 17% due to ortho-steric blocking of the oxidative addition complex [1].

Evidence DimensionCross-coupling yield in Pd-catalyzed amination
Target Compound Data70% yield
Comparator Or Baseline2-Bromo-3-fluorobenzotrifluoride (18-24% yield)
Quantified Difference2.9 to 3.8-fold increase in isolated product yield
ConditionsPd(dba)2/BINAP catalyst, oxadiamine nucleophile

Procurement of the 3-bromo-4-fluoro isomer is critical to prevent catastrophic yield drops in late-stage N-arylation steps caused by ortho-steric hindrance.

Orthogonal Reactivity via Activated SNAr Displacement

The fluorine atom in 3-bromo-4-fluorobenzotrifluoride is positioned strictly para to the highly electron-withdrawing trifluoromethyl group, activating it for Nucleophilic Aromatic Substitution (SNAr). In pharmaceutical synthesis, this allows the fluorine to be selectively displaced by nucleophiles like 2,4-difluorophenol or pyrroles at 80 °C in DMF, while leaving the meta-bromine atom completely intact for subsequent downstream palladium cross-couplings. Comparators like 3-bromobenzotrifluoride entirely lack this activated leaving group, rendering such highly efficient, step-wise orthogonal functionalization impossible [REFS-1, REFS-2].

Evidence DimensionCapacity for orthogonal SNAr followed by cross-coupling
Target Compound DataSelective SNAr displacement of F at 80 °C, preserving the Br handle
Comparator Or Baseline3-Bromobenzotrifluoride (lacks the para-fluorine leaving group)
Quantified DifferenceEnables a two-step orthogonal functionalization route vs. multi-step de novo synthesis
ConditionsNucleophilic attack (e.g., phenols/amines) in DMF at 80 °C

This dual-handle reactivity drastically shortens synthetic routes for complex heterocycles, directly reducing raw material and labor costs in API manufacturing.

Scalability and High-Yield Industrial Production

From a procurement and supply chain perspective, the commercial viability of a building block depends on its upstream synthesis. 3-Bromo-4-fluorobenzotrifluoride is synthesized via the direct bromination of 4-fluorobenzotrifluoride using a highly optimized catalytic system (FeBr3, H2SO4, TBAB, LiBr at 35-45 °C). This process achieves an exceptional isolation yield of 92.56% with a purity of 97.9%, leaving only 0.36% unreacted raw material. This high-efficiency conversion ensures a stable, cost-effective bulk supply compared to more exotic fluorinated aromatics that require low-temperature lithiation or hazardous fluorination steps .

Evidence DimensionUpstream synthesis isolation yield
Target Compound Data92.56% yield (97.9% purity)
Comparator Or BaselineStandard multi-step fluorination/bromination routes (typically <70% yield)
Quantified Difference>20% improvement in bulk synthesis yield
ConditionsBromination of 4-fluorobenzotrifluoride with FeBr3/TBAB/LiBr at 35-45 °C

High upstream manufacturing yields translate directly to lower procurement costs and a more resilient supply chain for industrial buyers.

Synthesis of BET Bromodomain Inhibitors

Utilizing its capacity for orthogonal reactivity, 3-bromo-4-fluorobenzotrifluoride is an optimal precursor for BET bromodomain inhibitors. The para-fluorine can undergo SNAr with complex phenols (e.g., 2,4-difluorophenol), leaving the bromine atom available for subsequent cross-coupling to build the extended pharmacophore required for treating inflammation-mediated kidney diseases and cancers [1].

Development of GPR119 Modulators for Metabolic Diseases

In the synthesis of heterocyclic GPR119 agonists for obesity and diabetes treatment, this compound serves as a critical building block. The activated fluorine allows for direct coupling with pyrrole derivatives (forming 1-(2-bromo-4-(trifluoromethyl)phenyl)-1H-pyrrole scaffolds), streamlining the production of these complex metabolic drug candidates [2].

Late-Stage N-Arylation in High-Throughput Library Generation

Due to its proven superior yield (70%) in palladium-catalyzed aminations compared to its sterically hindered regioisomers, this compound is highly recommended for high-throughput library generation involving bulky oxadiamines or complex secondary amines. It ensures reliable N-C bond formation without the severe material losses associated with ortho-substituted analogs [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68322-84-9

Wikipedia

3-Bromo-4-fluorobenzotrifluoride

Dates

Last modified: 08-15-2023

Explore Compound Types